3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole
Description
Chemical Identity and Nomenclature
The compound exhibits systematic nomenclature and distinct molecular features:
Table 1: Key Chemical Identifiers
The trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring distinguishes this compound from simpler pyrazole derivatives. Its planar structure, confirmed by X-ray crystallography in related analogs, facilitates π-π stacking interactions in supramolecular systems.
Historical Context in Heterocyclic Chemistry
Pyrazole derivatives have been integral to heterocyclic chemistry since the 19th century:
- 1883 : Ludwig Knorr coined the term "pyrazole" while investigating antipyrine analogs, establishing foundational synthesis routes.
- 1950s–1970s : Advances in regioselective substitution techniques enabled targeted modifications, including trifluoromethyl and alkoxy groups.
- 2000s–Present : The rise of fluorinated pharmaceuticals spurred interest in trifluoromethoxy-substituted pyrazoles for their metabolic stability and lipophilicity.
3-[3-(Trifluoromethoxy)phenyl]-1H-pyrazole emerged as a synthetic target in the early 21st century, reflecting trends in fluorinated drug development. Its synthesis typically involves:
Position Within Pyrazole Derivative Classifications
Pyrazole derivatives are categorized by substitution patterns and functional groups:
Table 2: Classification of Pyrazole Derivatives
This compound falls under alkoxy pyrazoles , with its -OCF₃ group enhancing electronegativity and steric bulk. This substitution improves binding affinity in enzyme-inhibitor complexes, as demonstrated in CDK2 and JAK1 inhibition studies.
Properties
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-7(6-8)9-4-5-14-15-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWFSRDCOSBDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Substitution Reactions
The trifluoromethoxy (OCF₃) group attached to the phenyl ring exhibits moderate electron-withdrawing effects, enabling nucleophilic aromatic substitution under specific conditions.
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Case Study : Reaction with hydrazine hydrate in ethanol under acidic conditions yields hydrazone intermediates, which cyclize to form substituted pyrazoles via (3 + 3)-annulation pathways .
Oxidation and Reduction
The pyrazole ring and trifluoromethoxy group participate in redox transformations:
| Reaction Type | Reagents/Conditions | Major Products Formed | References |
|---|---|---|---|
| Oxidation | KMnO₄ in H₂O, 100°C | Pyrazole-4-carboxylic acid derivatives | |
| Reduction | NaBH₄ in MeOH, RT | Partially saturated pyrazoline analogs |
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Key Finding : Oxidation of the pyrazole ring with KMnO₄ selectively converts the C-4 position into a carboxylic acid group, retaining the trifluoromethoxy substituent .
Cyclization and Annulation
The compound serves as a precursor in heterocyclic synthesis:
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Vilsmeier-Haack Reaction : Treatment with POCl₃/DMF forms 4-formylpyrazole derivatives, which undergo further cyclization to yield fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .
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Mizoroki–Heck Cross-Coupling : Palladium-catalyzed coupling with alkenes generates biaryl pyrazoles, enhancing structural diversity .
Example Reaction Pathway :
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Formylation :
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Cyclization : Formylated product reacts with hydrazines to form tricyclic structures .
Functional Group Transformations
The trifluoromethoxy group undergoes unique transformations:
| Reaction Type | Reagents/Conditions | Major Products Formed | References |
|---|---|---|---|
| Hydrolysis | NaOH (aq), 120°C | 3-Hydroxyphenyl-pyrazole derivatives | |
| Methanolysis | MeOH, p-TsCl | Carboxyalkylpyrazoles via CCl₃ → CO₂Me |
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole derivatives exhibit notable anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethoxy substitution enhances the lipophilicity of these compounds, potentially improving their bioavailability and therapeutic efficacy .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can significantly reduce inflammatory markers in various cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases .
1.3 Antimicrobial Activity
Several derivatives of this compound have been tested against a range of microbial strains, including resistant bacteria such as MRSA. These studies report minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, indicating strong antimicrobial properties .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions that may include:
- Mizoroki–Heck Cross-Coupling Reaction : This method combines aryl halides with alkenes in the presence of palladium catalysts, allowing for the introduction of the trifluoromethoxy group effectively.
- Hydrogenation Reactions : Following initial reactions, hydrogenation can be employed to refine the product and enhance yield and purity.
These synthetic pathways underline the versatility of the compound in organic chemistry, enabling further modifications for diverse applications.
Case Study 1: Synthesis of Cinacalcet HCl
One prominent application of a related pyrazole derivative is in the synthesis of Cinacalcet HCl, a drug used to treat secondary hyperparathyroidism. The synthesis involves several steps where this compound acts as a critical intermediate.
Case Study 2: Antimicrobial Efficacy
In a comprehensive study assessing various pyrazole derivatives, compounds featuring the trifluoromethoxy group were identified as potent growth inhibitors against bacterial strains. The research highlighted their effectiveness against both gram-positive and gram-negative bacteria, showcasing their potential in antibiotic development .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 380238-10-8): Structural Difference: Replaces the –OCF₃ group with a –CF₃ substituent directly on the pyrazole ring. This compound is widely used in agrochemicals .
- 5-Methyl-4-nitro-1-[4-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazole (51b): Structural Features: Combines both –OCF₃ and –CF₃ groups, with a nitro (–NO₂) pharmacophore. Activity: Demonstrated potent inhibitory effects on GLUT1 transporters, suggesting dual electronic effects from –OCF₃ and –CF₃ enhance target binding .
Bioisosteric Replacements: Difluoromethoxy and Halogenated Derivatives
- 3-[3-(Cyclopentyloxy)-4-(difluoromethoxy)phenyl]-1H-pyrazole (Intermediate for GEBR-32a) :
- 3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole (CAS 477712-76-8): Structural Features: Incorporates dichlorobenzyloxy and fluorobenzyl groups.
Heterocyclic and Functional Group Modifications
- 4-Phenyl-3-(trifluoromethyl)-1H-pyrazole (1Z8): Structural Difference: Lacks the phenyl ring’s –OCF₃ group, placing –CF₃ directly on the pyrazole.
- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole :
Antiparasitic and Antimicrobial Activity
Copper-Catalyzed Cross-Coupling ()
- Example : Synthesis of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole using CuI/DMEDA.
- Yield: Not explicitly stated, but analogous methods achieve >70% yields .
Biological Activity
3-[3-(Trifluoromethoxy)phenyl]-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
- Molecular Formula: C₁₀H₇F₃N₂O
- Molecular Weight: 228.171 g/mol
- CAS Number: 149739-45-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethoxy group enhances the compound's lipophilicity and binding affinity to target proteins, which may contribute to its pharmacological effects.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound showed cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 2.5 |
| A549 | 1.8 |
| MCF-7 | 3.0 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using various in vitro assays. One study utilized the Human Red Blood Cell (HRBC) membrane stabilization method to assess anti-inflammatory activity at different concentrations:
| Concentration (µg) | Inhibition (%) |
|---|---|
| 100 | 45 |
| 500 | 70 |
| 1000 | 85 |
The compound demonstrated a dose-dependent inhibition of inflammatory mediators, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These findings highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Anticancer Studies: A recent investigation focused on the cytotoxic effects of various pyrazole derivatives, including this compound, revealing significant inhibition of tumor growth in vivo models.
- Anti-inflammatory Mechanisms: Research has shown that the compound can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, which are critical in the synthesis of pro-inflammatory mediators.
- Antimicrobial Efficacy: A series of experiments demonstrated that derivatives with trifluoromethyl substitutions exhibit enhanced antimicrobial properties compared to their non-substituted counterparts.
Q & A
Basic Synthesis: What are the standard synthetic routes for 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole?
The compound is typically synthesized via cross-coupling reactions or cyclocondensation. A common approach involves:
- Reagents : Substituted phenylhydrazines and β-keto esters/trifluoromethyl ketones for pyrazole ring formation.
- Conditions : Reactions in THF or DMF at 50–80°C for 16–24 hours under nitrogen .
- Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) or recrystallization. Yields range from 60% to 95%, depending on substituent steric effects .
- Validation : Confirmed via ESI-MS and H/C NMR .
Advanced Synthesis: How can low yields in cross-coupling steps be mitigated?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Optimization : Increasing Cu(I) or Pd(PPh) loading (e.g., 10–15 mol%) to enhance coupling efficiency .
- Microwave/Ultrasound Assistance : Reducing reaction time (e.g., from 16 hrs to 2–4 hrs) and improving regioselectivity .
- Solvent Screening : Polar aprotic solvents like DMF improve solubility of trifluoromethyl intermediates .
Basic Characterization: What spectroscopic methods are critical for structural confirmation?
- NMR : H NMR (δ 6.5–8.5 ppm for aromatic protons) and F NMR (δ -60 to -65 ppm for CF/CFO groups) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H] at m/z 353.07 for CHClFNO) .
- IR : Stretching vibrations for C-F (1100–1200 cm) and N-H (3200–3400 cm) .
Advanced Characterization: How are regiochemical ambiguities resolved?
- 2D NMR : NOESY or COSY to differentiate between 1H-pyrazole and 3H-pyrazole tautomers .
- X-ray Crystallography : Definitive proof of regiochemistry, as seen in 3,5-diphenyl-1H-pyrazole derivatives .
- Dynamic NMR : Monitoring temperature-dependent shifts to identify tautomeric equilibria .
Basic Stability: What are optimal storage conditions?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Under argon or nitrogen to avoid hydrolysis of the trifluoromethoxy group .
- Solubility : Stable in DMSO (>10 mM) for biological assays; avoid aqueous buffers at pH > 8 .
Advanced Stability: How are decomposition pathways analyzed?
- LC-MS : Monitor degradation products (e.g., trifluoroacetic acid from CFO hydrolysis) .
- Forced Degradation Studies : Expose to heat (60°C), light (UV), or oxidative conditions (HO) to identify labile sites .
Pharmacological Screening: What assays are used for activity profiling?
- Enzyme Inhibition : COX-2 or kinase assays (IC determination via fluorogenic substrates) .
- Cellular Uptake : Radiolabeled analogs (e.g., H or C) to assess blood-brain barrier penetration .
Advanced SAR Studies: How are substituent effects rationalized?
- Trifluoromethoxy vs. Methoxy : CFO enhances metabolic stability but may reduce solubility; compare logP values (e.g., 3.5 vs. 2.8) .
- Electron-Withdrawing Groups : Nitro or cyano substituents at the 4-position increase binding affinity to hydrophobic enzyme pockets (ΔΔG = –2.3 kcal/mol) .
Data Contradiction: How to reconcile conflicting NMR and MS data?
- Impurity Analysis : Use preparative HPLC to isolate minor components; reassign peaks via spiking experiments .
- Tautomerism : For pyrazole NH signals, compare DMSO-d (H-bonding) vs. CDCl (non-polar) spectra .
Regioselectivity: What controls the 1,3- vs. 1,5-diaryl orientation in pyrazole synthesis?
- Directing Groups : Use of tosyl or benzyl groups to steer cyclization (e.g., 1-tosyl-3-aryl intermediates ).
- Metal Coordination : Pd-catalyzed reactions favor 1,3-disubstitution via chelation control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
